2,4-di-sec-Butoxy-5-fluoro-pyrimidine
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Overview
Description
2,4-di-sec-Butoxy-5-fluoro-pyrimidine is a chemical compound with the molecular formula C12H19FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di-sec-Butoxy-5-fluoro-pyrimidine typically involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-di-sec-Butoxy-5-fluoro-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine or butoxy positions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-di-sec-Butoxy-5-fluoro-pyrimidine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-di-sec-Butoxy-5-fluoro-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. It can also interact with receptors to modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Di-tert-butoxy-5-fluoro-pyrimidine
- 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester
- 2,4-Di-sec-butoxy-6-methyl-pyrimidine
Uniqueness
2,4-di-sec-Butoxy-5-fluoro-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of sec-butoxy groups at positions 2 and 4, along with a fluorine atom at position 5, makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C12H19FN2O2 |
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Molecular Weight |
242.29 g/mol |
IUPAC Name |
2,4-di(butan-2-yloxy)-5-fluoropyrimidine |
InChI |
InChI=1S/C12H19FN2O2/c1-5-8(3)16-11-10(13)7-14-12(15-11)17-9(4)6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
NDYGUHTXPWPXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC=C1F)OC(C)CC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.